molecular formula C22H21ClN6O3 B2481002 6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine CAS No. 946240-85-3

6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine

Número de catálogo: B2481002
Número CAS: 946240-85-3
Peso molecular: 452.9
Clave InChI: IUQIKNZOWYIZEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a pyridazine derivative featuring a piperazine moiety substituted at position 6 and an N-(4-methylphenyl) group at position 2. The piperazine ring is further functionalized with a 2-chloro-4-nitrobenzoyl group, introducing strong electron-withdrawing properties. The molecular formula is C₂₂H₂₁ClN₆O₃, with a monoisotopic mass of approximately 476.14 g/mol (calculated from and ).

Key structural features include:

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms.
  • Piperazine substitution: Enhances solubility and provides a site for further derivatization.

Propiedades

IUPAC Name

(2-chloro-4-nitrophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3/c1-15-2-4-16(5-3-15)24-20-8-9-21(26-25-20)27-10-12-28(13-11-27)22(30)18-7-6-17(29(31)32)14-19(18)23/h2-9,14H,10-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQIKNZOWYIZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a complex organic molecule that exhibits significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyridazine core, a piperazine moiety, and a chloro-nitrobenzoyl group. The synthesis typically involves several steps, including the formation of the benzoyl chloride derivative, acylation with piperazine, and subsequent reactions to yield the final product.

Synthetic Route Overview

  • Formation of 2-chloro-4-nitrobenzoyl chloride : Reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride.
  • Acylation of Piperazine : Reaction with piperazine in the presence of a base (e.g., triethylamine).
  • Final Compound Formation : Further reaction with appropriate acyl chlorides to achieve the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted that similar nitrobenzamide derivatives exhibit potent antimicrobial activity. For example, compounds with structural similarities have demonstrated significant effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Compound TypeMIC (µg/mL)Target Pathogen
Nitrobenzamide Derivatives3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Both Pathogens

Antidiabetic Potential

In silico studies have shown that related compounds exhibit inhibitory activity against key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. These findings suggest potential antidiabetic applications for the compound . Docking simulations revealed favorable interactions at active sites of these enzymes, indicating a promising therapeutic profile.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated various nitrobenzamide derivatives for their antimicrobial properties. The results indicated that modifications in the piperazine structure could enhance activity against specific bacterial strains .
  • Antidiabetic Activity : Research on similar compounds demonstrated their ability to activate glucokinase, which plays a crucial role in glucose homeostasis. The most active derivatives showed low toxicity profiles and fulfilled Lipinski's rule of five, indicating good drug-like properties .
  • Molecular Docking Studies : Advanced molecular modeling techniques have been employed to predict the binding affinities of these compounds to their biological targets. The stability of ligand-protein complexes was confirmed through molecular dynamics simulations, further validating their potential as therapeutic agents .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

6-Piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine ()
  • Molecular Formula : C₁₅H₁₉N₅
  • Key Differences : Lacks the 2-chloro-4-nitrobenzoyl group on the piperazine.
  • Implications : The absence of the electron-withdrawing benzoyl group likely reduces metabolic stability and binding affinity to targets sensitive to nitro groups.
(E)-1-(4-Chloro-3-nitrophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine ()
  • Molecular Formula : C₁₈H₁₈ClN₅O₂
  • Key Differences : Features a benzylidene imine instead of a benzoyl group.
  • Implications : The imine group may confer different reactivity and hydrogen-bonding capabilities compared to the amide linkage in the target compound .
6-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine ()
  • Molecular Formula : C₁₉H₂₄N₆O₅S
  • Key Differences : Replaces benzoyl with a sulfonyl group and includes a tetrahydrofuran-derived substituent.
  • Implications : The sulfonyl group enhances polarity and may improve aqueous solubility compared to the benzoyl group .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.